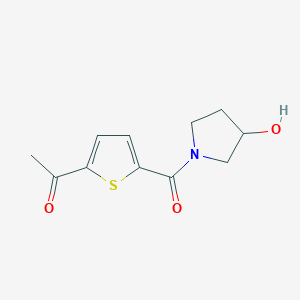

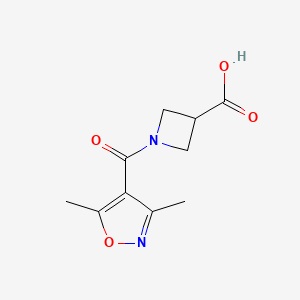

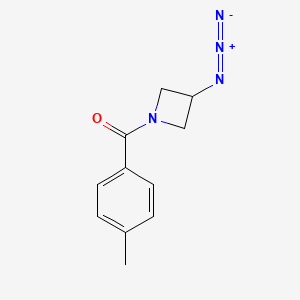

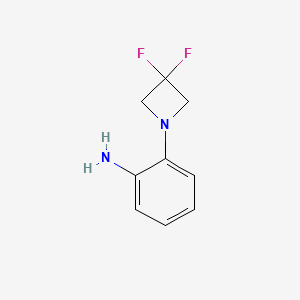

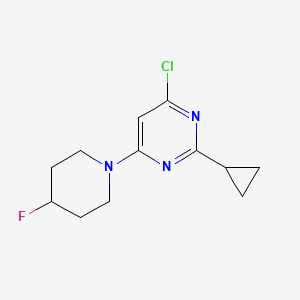

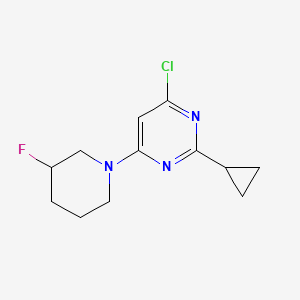

4-Cloro-2-ciclopropil-6-(3-fluoropiperidin-1-il)pirimidina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Síntesis de compuestos antirradiación

Este compuesto tiene aplicaciones potenciales en la síntesis de fármacos antirradiación. El anillo de pirimidina, un componente estructural clave de esta molécula, se utiliza a menudo en el desarrollo de compuestos que brindan protección contra la radiación . La investigación en esta área podría conducir a la creación de nuevos agentes protectores para individuos expuestos a la radiación en entornos médicos o industriales.

Investigación farmacológica

En farmacología, este compuesto puede servir como un estándar de referencia de alta calidad para fines de prueba e investigación . Su especificidad estructural lo hace adecuado para su uso en el desarrollo de productos farmacéuticos, particularmente en la identificación y cuantificación de sustancias relacionadas durante los procesos de control de calidad.

Síntesis orgánica

La estructura única del compuesto, que presenta un grupo cloro-ciclopropilo y una porción fluoropiperidinilo, lo convierte en un intermedio valioso en la síntesis orgánica . Se puede utilizar para crear una variedad de compuestos heterocíclicos, que son cruciales en el desarrollo de nuevas moléculas orgánicas con aplicaciones potenciales en química medicinal y ciencia de materiales.

Química medicinal

En química medicinal, este compuesto puede desempeñar un papel en la síntesis de nuevos agentes terapéuticos. Su núcleo de pirimidina es un motivo común en muchos medicamentos, y las modificaciones en su estructura pueden conducir al descubrimiento de nuevos compuestos con actividad biológica mejorada .

Investigación bioquímica

El compuesto también es relevante en la investigación bioquímica, donde se puede utilizar para estudiar las interacciones e inhibición de enzimas . Su capacidad para unirse a diversas enzimas puede proporcionar información sobre la función de las enzimas y ayudar en el diseño de inhibidores de enzimas que se pueden utilizar como fármacos.

Aplicaciones industriales

Si bien se utiliza principalmente en entornos de investigación, puede haber potencial para que este compuesto se utilice en aplicaciones industriales. Su estructura química robusta podría hacerlo adecuado para su uso en el desarrollo de materiales que requieren propiedades químicas específicas .

Aplicaciones ambientales

Aunque no está directamente indicado para aplicaciones ambientales, compuestos como 4-Cloro-2-ciclopropil-6-(3-fluoropiperidin-1-il)pirimidina pueden usarse en la investigación de química ambiental para desarrollar sensores o ensayos para detectar sustancias nocivas .

Investigación sobre protección contra la radiación

Sobre la base de su uso potencial en compuestos antirradiación, este químico podría investigarse más a fondo para determinar su eficacia en la protección de los tejidos biológicos contra el daño por radiación, que es un área importante de investigación en viajes espaciales y oncología .

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, it may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.

Cellular Effects

The effects of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses . By inhibiting NF-κB, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can suppress the expression of pro-inflammatory genes, leading to reduced inflammation. Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of COX and LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can modulate gene expression by affecting the activity of transcription factors like NF-κB, leading to changes in the expression of target genes involved in inflammation and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy. Additionally, long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit inflammatory responses without causing significant adverse effects . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity. Additionally, studies have shown that the anti-inflammatory effects of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine are dose-dependent, with higher doses leading to more pronounced inhibition of inflammatory pathways.

Metabolic Pathways

4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can then be further processed and excreted from the body. Additionally, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can affect metabolic flux by altering the activity of key metabolic enzymes, influencing the levels of metabolic intermediates and end products. For example, it may inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, reducing their production and contributing to its anti-inflammatory effects.

Transport and Distribution

The transport and distribution of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine within cells and tissues are critical factors that influence its activity and efficacy. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation. Additionally, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can be distributed to different tissues, with higher concentrations observed in the liver, kidneys, and inflammatory sites. This distribution pattern is consistent with its metabolic and anti-inflammatory properties.

Subcellular Localization

The subcellular localization of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, where it exerts its effects . For example, its interaction with transcription factors like NF-κB occurs primarily in the nucleus, where it modulates gene expression. Additionally, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can be localized to the mitochondria, where it may influence cellular metabolism and energy production. The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications that direct it to specific compartments.

Propiedades

IUPAC Name |

4-chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFN3/c13-10-6-11(16-12(15-10)8-3-4-8)17-5-1-2-9(14)7-17/h6,8-9H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSZHUPDLJIXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=NC(=N2)C3CC3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.